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molecular formula C11H9NO2 B1590682 Methyl quinoline-7-carboxylate CAS No. 51552-68-2

Methyl quinoline-7-carboxylate

Cat. No. B1590682
M. Wt: 187.19 g/mol
InChI Key: ZTZCGCCFJZVRTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727997B2

Procedure details

A solution of methyl quinoline-7-carboxylate (185 mg, 1.0 mmol) and PtO2 (20 mg) in methanol (10 mL) was shaken under an atmosphere of hydrogen for 2 h. The reaction mixture was filtered through diatomaceous earth, and concentrated under reduced pressure to provide methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate (189 mg): ESI MS m/z 192 [M+H]+.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=2)[CH:4]=[CH:3][CH:2]=1>CO.O=[Pt]=O>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=2)[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
185 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C(C=C12)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CCCC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 189 mg
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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